Tetraammineplatinum(II)chloride
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Overview
Description
Tetraammineplatinum(II) chloride is a coordination complex of platinum(II), consisting of a central platinum ion surrounded by four ammine (NH₃) ligands and two chloride (Cl⁻) ions . This compound is commonly used as a precursor to synthesize other platinum catalysts and has various applications in chemical synthesis, pharmaceuticals, and proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraammineplatinum(II) chloride can be synthesized by reacting platinum(II) chloride with ammonia in an aqueous solution. The reaction typically involves dissolving platinum(II) chloride in water and then adding ammonia to form the tetraammine complex. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of tetraammineplatinum(II) chloride involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction parameters such as temperature, concentration, and pH to maximize yield and purity. The product is then purified through filtration and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Tetraammineplatinum(II) chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form metallic platinum or lower oxidation state complexes.
Substitution: The ammine ligands can be substituted with other ligands such as phosphines or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under mild conditions.
Major Products Formed:
Oxidation: Higher oxidation state platinum complexes.
Reduction: Metallic platinum or lower oxidation state complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Tetraammineplatinum(II) chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various platinum catalysts and coordination complexes.
Biology: Employed in studies involving platinum-based drugs and their interactions with biological molecules.
Industry: Utilized in the preparation of platinum catalysts supported on reduced graphite oxide (RGO) and in the electroless plating of ionic polymer-metal composites (IPMCs)
Mechanism of Action
The mechanism of action of tetraammineplatinum(II) chloride involves its ability to coordinate with various ligands and form stable complexes. In biological systems, it can interact with DNA, leading to the formation of platinum-DNA adducts that inhibit DNA replication and transcription. This property is the basis for its potential use in cancer treatment .
Comparison with Similar Compounds
- Tetraamminepalladium(II) chloride
- Tetraammineplatinum(II) hydroxide
- Dichloro(ethylenediamine)platinum(II)
- Hexaammineruthenium(III) chloride
Comparison: Tetraammineplatinum(II) chloride is unique due to its specific coordination environment and the stability of its platinum(II) center. Compared to similar compounds, it offers distinct reactivity and stability, making it particularly useful in catalysis and pharmaceutical applications .
Properties
IUPAC Name |
azane;dichloroplatinum |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCPSOMSJYAQSY-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.Cl[Pt]Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H12N4Pt |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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